![molecular formula C24H21N5O3 B2971637 8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione CAS No. 893994-74-6](/img/no-structure.png)
8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research on purine derivatives has shown promising anticancer properties. A study by Zagórska et al. (2021) synthesized a series of hydantoin and purine derivatives, highlighting their significant anticancer activity against selected cancer cell lines. This suggests the potential of purine derivatives in cancer drug discovery, emphasizing their role in targeting tumor cells with high selectivity (Zagórska et al., 2021).
Antiviral Activity
Purine analogs have also been investigated for their antiviral properties. Kim et al. (1978) explored the synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine, demonstrating moderate activity against various viruses at non-toxic dosage levels. This research underlines the potential of purine analogs in developing antiviral therapies (Kim et al., 1978).
Antimicrobial Activity
Purine derivatives are explored for their antimicrobial efficacy as well. The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines by Deady et al. (2003) demonstrated potent cytotoxic effects against various cancer and leukemia cell lines, alongside their potential use in antimicrobial treatments (Deady et al., 2003).
Metabolic Diseases
Compounds incorporating purine structures have been assessed for their metabolic disease-modifying activities. Kim et al. (2004) designed and synthesized substituted pyridines and purines containing 2,4-thiazolidinedione, evaluating their effects on triglyceride accumulation and their hypoglycemic and hypolipidemic activities, showcasing the potential of these compounds in managing metabolic disorders (Kim et al., 2004).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione' involves the condensation of 2-furylacetaldehyde with 1-naphthylmethylamine to form the intermediate 8-(2-furylmethyl)-3-(naphthylmethyl)-1,3,5-trihydroimidazolidin-2-one. This intermediate is then reacted with methyl isocyanate to form the final product.", "Starting Materials": [ "2-furylacetaldehyde", "1-naphthylmethylamine", "methyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-furylacetaldehyde with 1-naphthylmethylamine in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate 8-(2-furylmethyl)-3-(naphthylmethyl)-1,3,5-trihydroimidazolidin-2-one.", "Step 2: Reaction of the intermediate with methyl isocyanate in the presence of a catalyst such as triethylamine or pyridine to form the final product, 8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione." ] } | |
CAS-Nummer |
893994-74-6 |
Produktname |
8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione |
Molekularformel |
C24H21N5O3 |
Molekulargewicht |
427.464 |
IUPAC-Name |
6-(furan-2-ylmethyl)-4-methyl-2-(naphthalen-1-ylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H21N5O3/c1-26-21-20(28-12-11-27(23(28)25-21)15-18-9-5-13-32-18)22(30)29(24(26)31)14-17-8-4-7-16-6-2-3-10-19(16)17/h2-10,13H,11-12,14-15H2,1H3 |
InChI-Schlüssel |
CWIXXOUEYVCWDW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC4=CC=CC=C43)N5CCN(C5=N2)CC6=CC=CO6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-fluoro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2971555.png)
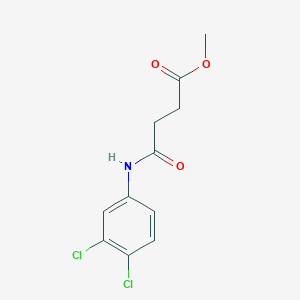
![N-(3,5-dichlorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2971559.png)


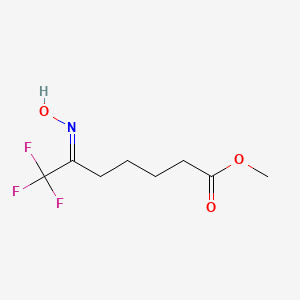
![1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole](/img/structure/B2971567.png)
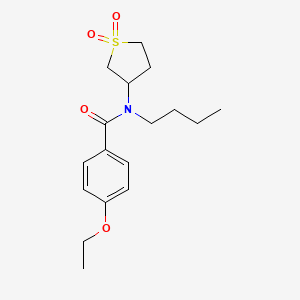
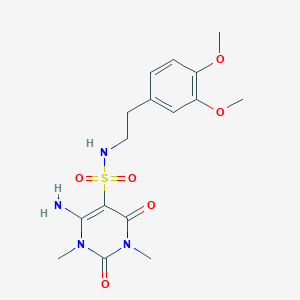
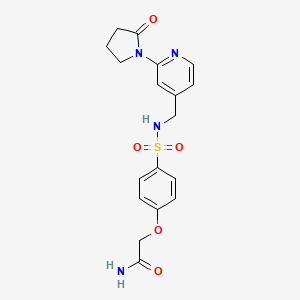
![ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B2971572.png)
![N-(3,5-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2971573.png)
![3-{2-[(4-bromophenyl)methoxy]phenyl}-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2971575.png)
![2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2971576.png)